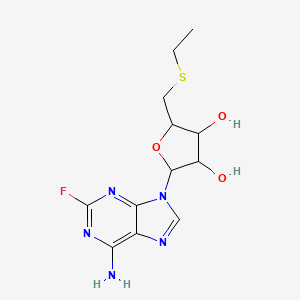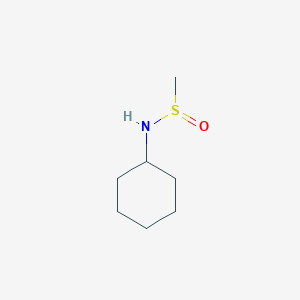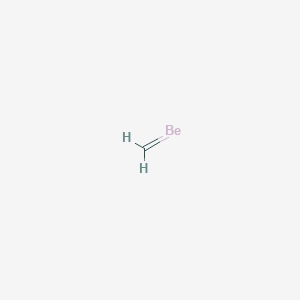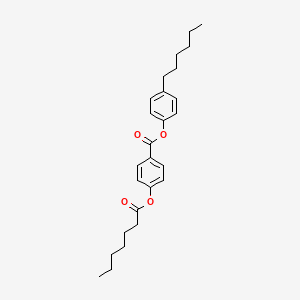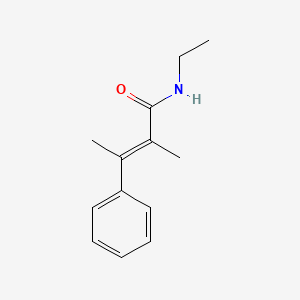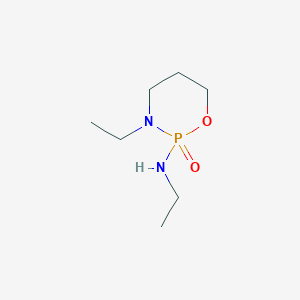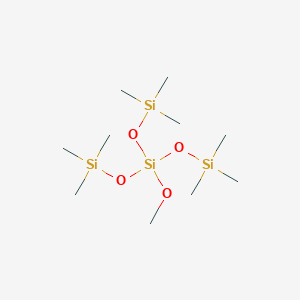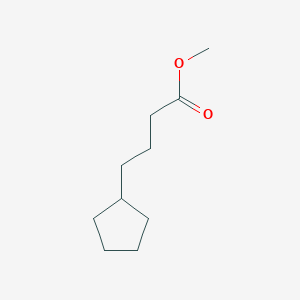
Methyl 4-cyclopentylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyclopentylbutanoate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-cyclopentylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-cyclopentylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 4-cyclopentylbutanoic acid.
Reduction: 4-cyclopentylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-cyclopentylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and as a component in perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of methyl 4-cyclopentylbutanoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then exert its effects on molecular targets and pathways.
Comparación Con Compuestos Similares
Methyl 4-cyclohexylbutanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Methyl 4-cyclopropylbutanoate: Contains a cyclopropyl group, leading to different chemical properties.
Uniqueness: Methyl 4-cyclopentylbutanoate is unique due to its cyclopentyl group, which imparts distinct steric and electronic effects compared to other cycloalkyl esters. These differences can influence its reactivity, biological activity, and applications in various fields.
Propiedades
Número CAS |
53393-88-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl 4-cyclopentylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-12-10(11)8-4-7-9-5-2-3-6-9/h9H,2-8H2,1H3 |
Clave InChI |
AVHYFUMPMJDUTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


